![molecular formula C12H13FN6O B15173523 [5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone](/img/structure/B15173523.png)
[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone typically involves the reaction of 5-fluoro-2-nitroaniline with sodium azide to form the tetrazole ring. This is followed by the reduction of the nitro group to an amine, which is then reacted with piperazine and formaldehyde to form the final compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, sodium methoxide, and potassium tert-butoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an amine or alcohol derivative. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its tetrazole ring can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an antibacterial and antifungal agent. Its ability to inhibit enzymes involved in bacterial and fungal metabolism makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its unique chemical properties make it suitable for the development of polymers, coatings, and other materials with specialized functions.
Mécanisme D'action
The mechanism of action of [5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone involves its interaction with specific molecular targets. The tetrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways in bacteria and fungi, leading to their death. Additionally, the compound can interact with receptors in biological systems, modulating their activity and producing therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone
- 3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
- N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl)amides
Uniqueness
What sets [5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone apart from similar compounds is its specific combination of a tetrazole ring and a piperazine moiety. This unique structure allows it to interact with a broader range of molecular targets, enhancing its potential applications in various fields. Additionally, the presence of the fluorine atom can improve the compound’s stability and bioavailability, making it more effective in biological systems.
Propriétés
Formule moléculaire |
C12H13FN6O |
|---|---|
Poids moléculaire |
276.27 g/mol |
Nom IUPAC |
[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C12H13FN6O/c13-9-1-2-11(19-8-15-16-17-19)10(7-9)12(20)18-5-3-14-4-6-18/h1-2,7-8,14H,3-6H2 |
Clé InChI |
VYBAJXZQEWXQOH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)C2=C(C=CC(=C2)F)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B15173442.png)


![1-(Methylselanyl)-2-[(1S)-1-(methylsulfanyl)ethyl]benzene](/img/structure/B15173467.png)
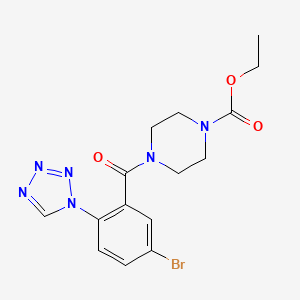
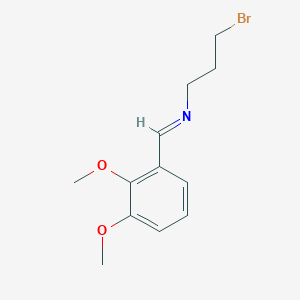
![4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile](/img/structure/B15173489.png)
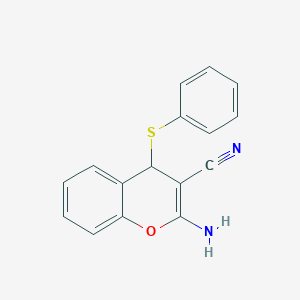
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenylethyl)piperazine](/img/structure/B15173498.png)
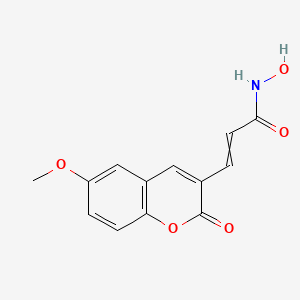
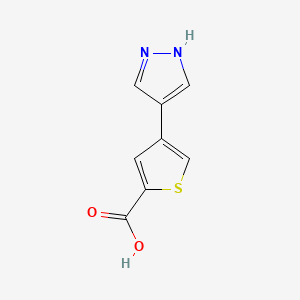
![N-[(2-Bromophenyl)methyl]hex-5-ynamide](/img/structure/B15173528.png)
![2-hydroxy-4-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B15173533.png)

